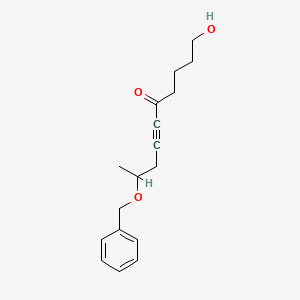

6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)-

Description

The compound 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is a complex alkyne-containing molecule with a 10-carbon backbone. Its IUPAC name indicates the following structural features:

- Alkyne group: Positioned at carbon 6 (6-Decyn).

- Ketone group: At carbon 5 (5-one).

- Hydroxyl group: At carbon 1 (1-hydroxy).

- Phenylmethoxy group: A benzyl ether substituent at carbon 9 (9-(phenylmethoxy)).

The phenylmethoxy group (also known as a carbobenzyloxy, or CBz group) is a common protecting moiety in organic synthesis, particularly for alcohols and amines.

Properties

CAS No. |

616240-06-3 |

|---|---|

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

1-hydroxy-9-phenylmethoxydec-6-yn-5-one |

InChI |

InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3 |

InChI Key |

YZPDOWNGGFMOMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the hydroxy and phenylmethoxy groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

On an industrial scale, the production of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carbon-carbon triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon, Lindlar’s catalyst in ethanol.

Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone.

Reduction: Conversion of the triple bond to a double or single bond.

Substitution: Replacement of the phenylmethoxy group with other functional groups.

Scientific Research Applications

6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxy and phenylmethoxy groups can influence its binding affinity and specificity for these targets. Additionally, the alkyne moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

To contextualize its properties, 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is compared below with structurally analogous compounds, focusing on substituent effects and hypothetical reactivity.

Substituent Analysis

The phenylmethoxy group at position 9 distinguishes this compound from analogs with smaller or less aromatic substituents. Key comparisons include:

Table 1: Substituent Impact on Properties

*Molecular weights calculated based on substituent contributions.

Key Observations:

Phenylmethoxy (CBz) vs. CBz is a classic protecting group, removable via hydrogenolysis, whereas methoxy groups are typically stable under such conditions.

Comparison with Pentafluorophenoxy (Pfp): Pfp substituents (as noted in ) are electron-withdrawing, which could stabilize adjacent electrophilic sites (e.g., the ketone at C5).

Functional Group Interactions

- Alkyne (C≡C) : The triple bond at C6 may participate in click chemistry (e.g., azide-alkyne cycloaddition) or act as a synthetic handle for further derivatization.

- Ketone (C5) : The carbonyl group could undergo nucleophilic addition or serve as a hydrogen-bond acceptor, influencing crystallinity or binding affinity in biological systems.

Biological Activity

6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is a compound with notable biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

- IUPAC Name : 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)-

- Molecular Formula : C15H16O2

- Molecular Weight : 232.29 g/mol

- CAS Number : Not specified in the available data.

Biological Activities

Research indicates that 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Antioxidant Properties : The presence of the hydroxyl group contributes to its antioxidant capabilities, which can help in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory effects, although detailed mechanisms remain to be fully elucidated.

The exact mechanism of action for 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is not completely understood. However, it is believed to interact with specific enzymes and receptors within biological pathways. The hydroxyl group is crucial for its reactivity and interaction with various molecular targets.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives found that 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as a lead compound for antibiotic development.

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the radical scavenging activity indicated that this compound possesses strong antioxidant properties. The IC50 value was found to be comparable to standard antioxidants such as ascorbic acid and quercetin. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

Study 3: Anti-inflammatory Potential

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions the compound as a promising candidate for further investigation in inflammatory disorders.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- | Antimicrobial, Antioxidant | Enzyme inhibition |

| Benzamide Derivatives | Anti-tumor, Anti-inflammatory | Receptor modulation |

| Salicylamide | Analgesic, Antipyretic | COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.